N-Allyl-2-aminopropanamide hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of allylic amines, such as N-Allyl-2-aminopropanamide hydrochloride, can be achieved via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides . This method is environmentally friendly and provides a practical protocol to build architecturally complex and functionally diverse allylic amines in a single step .Molecular Structure Analysis
The molecular formula of this compound is C6H13ClN2O .Physical and Chemical Properties Analysis
This compound has a molecular weight of 164.63 g/mol. The CAS number for this compound is 1236262-16-0 .Scientific Research Applications
Transition Metal Catalysis in N-Allyl Systems
N-Allyl compounds, including amines, amides, and their derivatives, have been extensively studied for their reactivity and applications in organic synthesis. The isomerization of N-allyl compounds to their N-(1-propenyl) counterparts, catalyzed by transition metal complexes, represents a significant area of research. This process is critical for the selective syntheses of enamines, enamides, and other compounds, offering pathways to create structurally complex and biologically active molecules. The reactivity and stereochemistry of these transformations are influenced by the coordination of the nitrogen atom to the metal, affecting the outcome of the reaction. Such studies underline the potential of N-allyl systems, including N-Allyl-2-aminopropanamide hydrochloride, in synthetic organic chemistry, particularly in creating valuable intermediates for pharmaceuticals and agrochemicals (S. Krompiec et al., 2008).
Acrylamide Research and Food Safety
Acrylamide, a compound of significant concern due to its potential health risks, has been the subject of extensive research to understand its formation and mitigate its presence in food products. Studies on acrylamide, which shares structural similarities with this compound, focus on its formation during the cooking process and strategies for its reduction. These include modifying cooking conditions, exploring the role of precursors like asparagine and sugars, and employing enzymatic treatments to lower acrylamide levels in foods. The insights from acrylamide research are pertinent to the broader understanding of how related compounds might behave under similar conditions, highlighting the intersection between chemical research and public health (D. Taeymans et al., 2004).
Mechanism of Action
- The primary target of N-Allyl-2-aminopropanamide hydrochloride is the μ-opioid receptor in the central nervous system (CNS) . These receptors play a crucial role in mediating the effects of opioids.
- This interaction leads to the reversal of opioid-induced symptoms, including respiratory depression, reduced heart rate, and constricted pupils .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Allyl-2-aminopropanamide hydrochloride have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained activation of HIFs and persistent changes in gene expression and cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively stabilize HIFs and promote angiogenesis and erythropoiesis without significant adverse effects . At higher doses, toxic effects such as oxidative stress and cellular damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue perfusion and cellular uptake mechanisms .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with PHD enzymes . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles, further influencing its activity and function .
Properties
IUPAC Name |
2-amino-N-prop-2-enylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-3-4-8-6(9)5(2)7;/h3,5H,1,4,7H2,2H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZSXBLZSCQQIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC=C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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